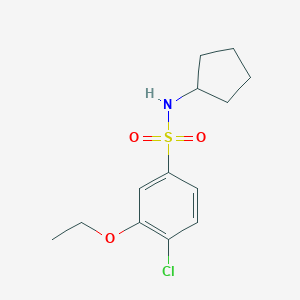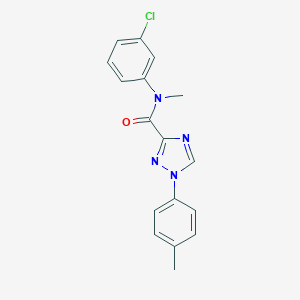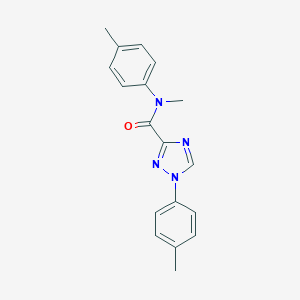
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide (abbreviated as CPES) is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. CPES has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide works by binding to specific targets in the body, such as enzymes or receptors, and altering their activity. The exact mechanism of action of 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body.
Biochemical and Physiological Effects:
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been found to have a variety of biochemical and physiological effects. For example, 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, as mentioned earlier. Additionally, 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been found to inhibit the activity of aldosterone synthase, an enzyme involved in the regulation of blood pressure. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide in lab experiments is its specificity for certain targets in the body. This specificity allows researchers to investigate the role of specific biological processes without affecting other processes in the body. However, one limitation of using 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide is its potential toxicity. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been found to be toxic to certain cells in the body, and caution should be taken when using it in lab experiments.
Orientations Futures
There are several future directions for further research on 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide. One direction is to investigate the potential use of 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide in the treatment of cancer. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been shown to inhibit the growth of certain types of cancer cells, and further research could explore its potential as a cancer treatment. Another direction is to investigate the role of 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide in the regulation of blood pressure. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been found to inhibit the activity of aldosterone synthase, and further research could explore its potential as a treatment for hypertension. Finally, future research could investigate the potential use of 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide in the treatment of inflammatory diseases. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been found to have anti-inflammatory effects, and further research could explore its potential as a treatment for diseases such as rheumatoid arthritis.
Méthodes De Synthèse
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with ethyl iodide. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been used in various scientific studies as a tool to investigate the role of specific biological processes. For example, 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has also been used to study the role of the renin-angiotensin-aldosterone system in the regulation of blood pressure.
Propriétés
Formule moléculaire |
C13H18ClNO3S |
|---|---|
Poids moléculaire |
303.81 g/mol |
Nom IUPAC |
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO3S/c1-2-18-13-9-11(7-8-12(13)14)19(16,17)15-10-5-3-4-6-10/h7-10,15H,2-6H2,1H3 |
Clé InChI |
YSZOPTQDIXZKCY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)



![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)

![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)
